molecular formula C24H18ClN5O3S B2482633 N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251612-11-9

N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2482633
CAS No.: 1251612-11-9
M. Wt: 491.95
InChI Key: RUJHVVPBVFEJTK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN5O3S and its molecular weight is 491.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on structurally similar compounds, such as thienopyrimidine derivatives, highlights their synthesis and potential antimicrobial properties. For instance, a study focused on the synthesis of novel thienopyrimidine derivatives linked to rhodanine, showing significant antibacterial potency against various strains, such as E. coli and B. subtilis, suggesting a potential application in developing new antimicrobial agents (Kerru et al., 2019).

Antiproliferative and Anticancer Activity

Another area of interest is the compound's potential antiproliferative and anticancer activities. A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various cancer cell lines, indicating promising anticancer activity and the utility of thieno[3,2-d]pyrimidin derivatives in cancer research (Huang et al., 2020).

Enzyme Inhibition

Compounds with a similar structural framework have been evaluated for their inhibitory activity against specific enzymes, such as α-glucosidase, showcasing potential applications in managing diseases related to enzyme dysregulation. A study demonstrated that derivatives of N-aryl/aralkyl 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were promising inhibitors, suggesting their relevance in drug development for diseases like diabetes (Iftikhar et al., 2019).

Spectroscopic and Quantum Mechanical Studies

The exploration of bioactive benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical studies highlights the importance of these analyses in understanding the molecular properties and potential applications of such compounds. These studies provide insights into the compounds' electronic properties, non-linear optical (NLO) activity, and ligand-protein interactions, which are crucial for designing molecules with desired biological activities (Mary et al., 2020).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-13-4-3-5-15(10-13)21-28-22(33-29-21)20-14(2)19-23(34-20)26-12-30(24(19)32)11-18(31)27-17-8-6-16(25)7-9-17/h3-10,12H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJHVVPBVFEJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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